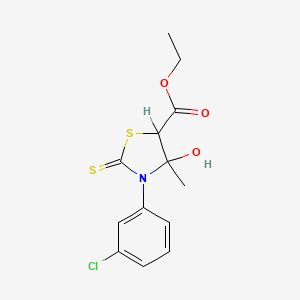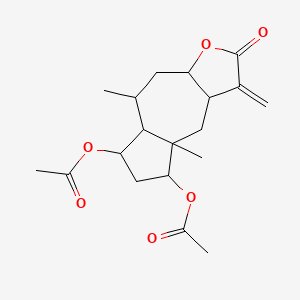
Diacetylpulchellin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetylpulchellin is a naturally occurring compound known for its unique chemical structure and properties It is a derivative of pulchellin, a type of ribosome-inactivating protein found in certain plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diacetylpulchellin typically involves the acetylation of pulchellin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 25°C to 50°C, to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation techniques. The process involves the use of large reactors where pulchellin is reacted with acetic anhydride. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diacetylpulchellin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or ammonia can be employed under controlled conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pulchellin derivatives.
Wissenschaftliche Forschungsanwendungen
Diacetylpulchellin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential as a ribosome-inactivating protein with applications in plant biology and genetic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.
Wirkmechanismus
The mechanism of action of diacetylpulchellin involves its interaction with ribosomes, leading to the inhibition of protein synthesis. This is achieved through the depurination of ribosomal RNA, which prevents the binding of elongation factors necessary for protein elongation. The molecular targets include the ribosomal RNA and associated proteins, disrupting the translation process and ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ricin: A highly potent ribosome-inactivating protein derived from the castor bean plant.
Abrin: Another ribosome-inactivating protein found in the seeds of the rosary pea plant.
Saporin: A ribosome-inactivating protein from the soapwort plant.
Diacetylpulchellin stands out due to its specific acetylation, which may offer distinct advantages in terms of stability and bioactivity.
Eigenschaften
CAS-Nummer |
23754-36-1 |
|---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3 |
InChI-Schlüssel |
MKEUEUUTTBUCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


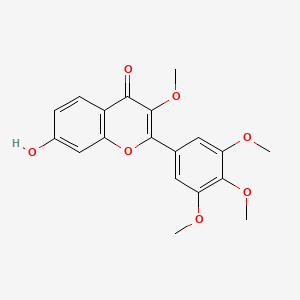
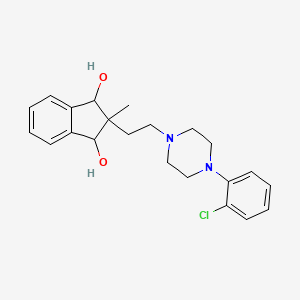
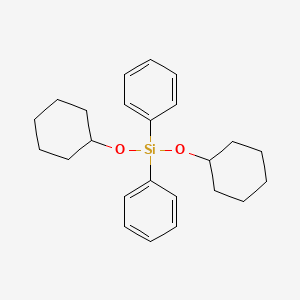

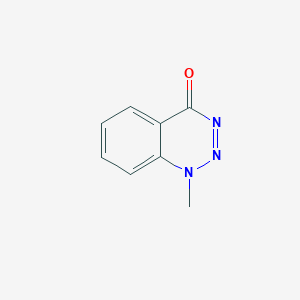
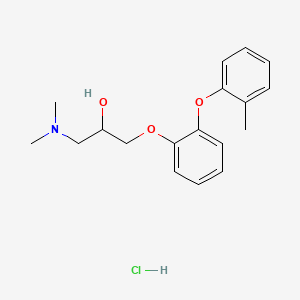
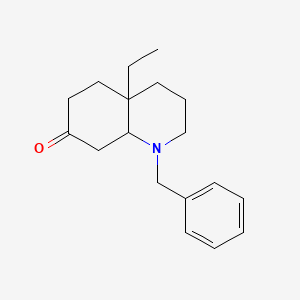
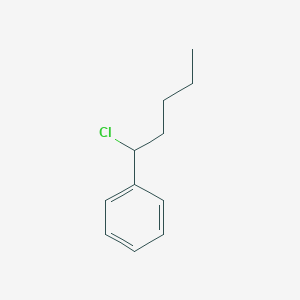
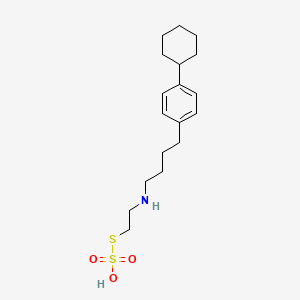
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)

